2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide
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Description
2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H23ClN4O3S and its molecular weight is 494.99. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research has explored the molecular interactions of compounds with specific receptors, such as the CB1 cannabinoid receptor. For instance, the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1) demonstrates potent and selective antagonism, offering insights into conformational analyses and pharmacophore models for receptor ligands (Shim et al., 2002). Such studies highlight the importance of molecular design in targeting specific biological pathways.
Synthesis and Evaluation of Novel Compounds
The synthesis of novel compounds with potential therapeutic activities is a key area of research. For example, the synthesis and microbial studies of new pyridine derivatives have been investigated for their antibacterial and antifungal activities, showcasing the utility of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Additionally, research on the synthesis of 5,7-diarylpyridine-3-sulfonyl-3-phenylureas has revealed potential anticancer activity, further emphasizing the role of chemical synthesis in discovering new therapeutic agents (Szafrański & Sławiński, 2015).
Structural and Activity Relationships
Understanding the structural requirements for biological activity is crucial in drug discovery. Studies on structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists provide valuable insights into the features necessary for potent and selective antagonistic activity (Lan et al., 1999). Such research aids in the rational design of compounds with desired pharmacological profiles.
Properties
IUPAC Name |
2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c26-23-22(12-7-13-27-23)25(31)28-24-21-11-3-2-8-18(21)17-30(24)19-9-6-10-20(16-19)34(32,33)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXSXIGNFRINLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N3CC4=CC=CC=C4C3=NC(=O)C5=C(N=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.